molecular formula C5H14Cl2N2O B2456590 (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride CAS No. 2470279-28-6

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2456590
CAS No.: 2470279-28-6
M. Wt: 189.08
InChI Key: IWERJYZLTFXUAX-YAQRUTEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring with an aminomethyl group and a hydroxyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The key steps may include reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    (3R,5S)-5-(Methyl)pyrrolidin-3-ol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

Uniqueness

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3R,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWERJYZLTFXUAX-YAQRUTEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.